molecular formula C10H14OS B2525759 3,5-Dimethylphenylthioethanol CAS No. 685892-26-6

3,5-Dimethylphenylthioethanol

Cat. No. B2525759
CAS RN: 685892-26-6
M. Wt: 182.28
InChI Key: XYWRMYBOBPDQHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives can involve various methods, including reactions with copper(II) nitrate or nitric acid in the presence of sulfuric acid, as seen in the nitration of 2,5-dimethylthiophene and its derivatives . The formation of complex thiophene structures, such as dithienylmethanes, indicates the potential for diverse reactivity and synthetic pathways that could be relevant to the synthesis of 3,5-Dimethylphenylthioethanol.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be quite complex, as demonstrated by the crystal structure analysis of 3,4-dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene . The exact symmetry and bond lengths observed in these molecules suggest that this compound may also exhibit specific geometric and electronic characteristics that influence its reactivity and physical properties.

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. For instance, the degenerate transesterification of 3,5-dimethylphenolate/3,5-dimethylphenyl esters in weakly polar, aprotic solvents has been studied, showing the influence of solvent and substituents on reaction rates . This information could be extrapolated to understand the reactivity of this compound under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the noncoplanar anti conformation and intermolecular hydrogen-bonding interactions of 3,3'-bis(2-hydroxyethyl)-2,2'-bithiophene affect its solid-state conformation . Similarly, the electrochemical and optical properties of poly(3-methylthiophenes) derived from dimethyl bithiophene precursors are determined by the conformation of the starting dimers . These studies suggest that the physical and chemical properties of this compound would also be significantly affected by its molecular conformation and substituent effects.

Scientific Research Applications

Enhancing Material Properties

3,5-Dimethylphenylthioethanol derivatives have been utilized to improve material characteristics. For instance, grafting the 3,5-dimethylphenyl group onto a polyurethane (PU) copolymer notably enhanced its flexibility at extremely low temperatures. The unique shape of the 3,5-dimethylphenyl group was strategically designed to disrupt molecular interactions and to disturb the close contact between PU chains, resulting in increased flexibility at temperatures as low as −30 °C without compromising tensile and shape memory properties at ambient temperature (Chung et al., 2012).

Chemical Synthesis and Characterization

The compound has also seen use in chemical synthesis and characterization. In one study, the electrochemical and optical properties of poly(3-methylthiophenes) were investigated after electrosynthetic preparation using 3,3′-, 3,4′- and 4,4′-dimethyl-2,2′-bithiophenes as starting molecules. The properties of the resulting polymers were then interpreted based on the conformation of the starting dimers as determined by force field MMP2 calculations (Arbizzani et al., 1992).

Luminescence Sensing

Further, derivatives of this compound have been utilized in the creation of novel lanthanide(III)-organic frameworks. These frameworks exhibit sharp emission bands characteristic of Eu(3+) or Tb(3+) ions and are selectively sensitive to benzaldehyde-based derivatives, showcasing their potential as fluorescence sensors for these chemicals (Shi et al., 2015).

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenylthioethanol is not specified in the search results. The mechanism of action typically describes how a compound interacts with biological systems or other chemicals .

Safety and Hazards

3,5-Dimethylphenylthioethanol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

Future Directions

The future directions for research on 3,5-Dimethylphenylthioethanol are not specified in the search results. Future research often involves exploring new applications, improving existing methods, or investigating potential impacts on health and the environment .

properties

IUPAC Name

2-(3,5-dimethylphenyl)sulfanylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWRMYBOBPDQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)SCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30988266
Record name 2-[(3,5-Dimethylphenyl)sulfanyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30988266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

685892-26-6
Record name 2-[(3,5-Dimethylphenyl)sulfanyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30988266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 685892-26-6
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